1-Piperidinecarboxylic acid, 4-[[5-methyl-3-(1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]-, 1-[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]-3-pyrrolidinyl ester
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Overview
Description
- CDK7 plays a crucial role in cell cycle regulation and transcriptional control. Inhibition of CDK7 can impact cell proliferation and gene expression.
LY3405105: is an orally active (cyclin-dependent kinase 7). Its chemical structure is represented by the CAS number .
Preparation Methods
Industrial Production: Information on large-scale industrial production methods is limited due to proprietary considerations.
Chemical Reactions Analysis
Reactivity: LY3405105 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions used in these reactions remain undisclosed.
Major Products: The major products resulting from these reactions are not explicitly documented.
Scientific Research Applications
Chemistry: LY3405105 serves as a valuable tool for studying CDK7 function and inhibition.
Biology: Researchers explore its impact on cell cycle progression, gene expression, and cellular responses.
Medicine: Clinical trials investigate its potential as an anticancer agent.
Industry: While not widely used industrially, it contributes to drug discovery efforts.
Mechanism of Action
Targets: LY3405105 selectively inhibits CDK7, disrupting the cell cycle and transcription.
Pathways: By inhibiting CDK7, it affects RNA polymerase II phosphorylation, transcription initiation, and gene expression.
Comparison with Similar Compounds
Uniqueness: LY3405105’s uniqueness lies in its specific targeting of CDK7.
Similar Compounds: Other CDK inhibitors include Palbociclib, Abemaciclib, and Ribociclib.
Properties
Molecular Formula |
C26H39N7O3 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
[1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(5-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C26H39N7O3/c1-18(2)22-16-27-33-23(15-19(3)28-25(22)33)29-20-8-12-31(13-9-20)26(35)36-21-10-14-32(17-21)24(34)7-6-11-30(4)5/h6-7,15-16,18,20-21,29H,8-14,17H2,1-5H3/b7-6+ |
InChI Key |
GRDAHPJRLCTJNA-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C |
Origin of Product |
United States |
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